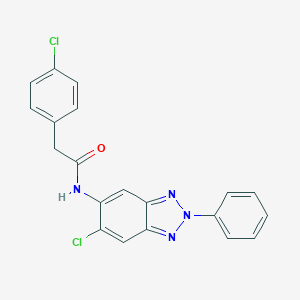
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It was first approved by the FDA in 1998 and has since become a popular cognitive enhancer, used by students, professionals, and military personnel to improve focus, concentration, and productivity.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This leads to increased wakefulness and alertness, as well as improved cognitive performance.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has been shown to increase the release of certain hormones, such as cortisol and growth hormone, which can have both positive and negative effects on the body.
実験室実験の利点と制限
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has a number of advantages for use in laboratory experiments, including its ability to improve cognitive performance and its relatively low toxicity. However, it is important to note that N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide can have a number of side effects, including headaches, nausea, and insomnia, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, including its use in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, there is growing interest in the use of N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide as a cognitive enhancer in healthy individuals, and further research is needed to fully understand its long-term effects on cognition, mood, and behavior.
合成法
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is synthesized from the precursor compound, 2-(diphenylmethyl)sulfinylacetamide, through a series of chemical reactions that involve oxidation, reduction, and cyclization. The process is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been extensively studied for its effects on cognition, mood, and behavior. It has been shown to improve working memory, attention, and executive function in healthy individuals, as well as in patients with neurological disorders such as multiple sclerosis, Parkinson's disease, and schizophrenia.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)20-18(22)13-21-12-16(11-19(21)23)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,20,22) |
InChIキー |
QIPRFQKXLJKLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2CC(CC2=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CN2CC(CC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allyloxy)-5-chlorobenzyl]-N-benzylamine](/img/structure/B283507.png)
![3-{[2-(Allyloxy)-5-bromobenzyl]amino}benzoic acid](/img/structure/B283509.png)
![3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid](/img/structure/B283510.png)
![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)